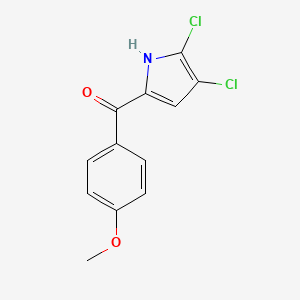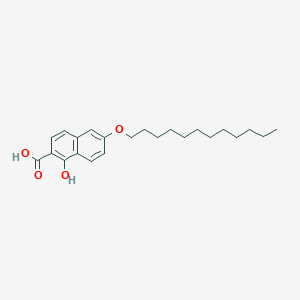
6-(Dodecyloxy)-1-hydroxynaphthalene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Dodecyloxy)-1-hydroxynaphthalene-2-carboxylic acid is an organic compound that belongs to the class of naphthalene carboxylic acids It is characterized by a naphthalene ring substituted with a dodecyloxy group at the 6-position, a hydroxyl group at the 1-position, and a carboxylic acid group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dodecyloxy)-1-hydroxynaphthalene-2-carboxylic acid typically involves multiple steps. One common method is the alkylation of 1-hydroxy-2-naphthoic acid with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Dodecyloxy)-1-hydroxynaphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The dodecyloxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of 6-(Dodecyloxy)-1-naphthaldehyde or 6-(Dodecyloxy)-1-naphthone.
Reduction: Formation of 6-(Dodecyloxy)-1-hydroxy-2-naphthyl alcohol.
Substitution: Formation of various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Dodecyloxy)-1-hydroxynaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-(Dodecyloxy)-1-hydroxynaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, affecting their structure and function. Additionally, the dodecyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(Octyloxy)-1-hydroxynaphthalene-2-carboxylic acid
- 6-(Hexadecyloxy)-1-hydroxynaphthalene-2-carboxylic acid
- 6-(Phenoxy)-1-hydroxynaphthalene-2-carboxylic acid
Uniqueness
6-(Dodecyloxy)-1-hydroxynaphthalene-2-carboxylic acid is unique due to its specific combination of functional groups and the length of the dodecyloxy chain. This structural feature imparts distinct physicochemical properties, such as increased hydrophobicity and potential for self-assembly, which can be advantageous in various applications.
Eigenschaften
CAS-Nummer |
50963-58-1 |
|---|---|
Molekularformel |
C23H32O4 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
6-dodecoxy-1-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C23H32O4/c1-2-3-4-5-6-7-8-9-10-11-16-27-19-13-15-20-18(17-19)12-14-21(22(20)24)23(25)26/h12-15,17,24H,2-11,16H2,1H3,(H,25,26) |
InChI-Schlüssel |
FGNYUNYEMSPYFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC2=C(C=C1)C(=C(C=C2)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


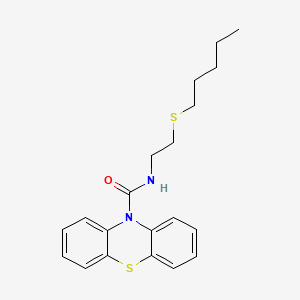
![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylpropanoate](/img/structure/B14647727.png)
![1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane](/img/structure/B14647732.png)
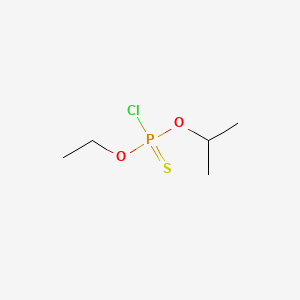
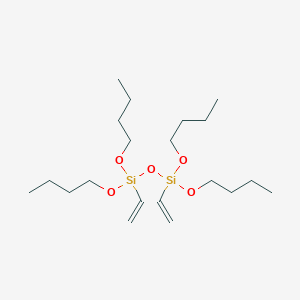



![3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14647766.png)
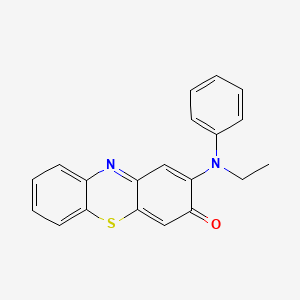
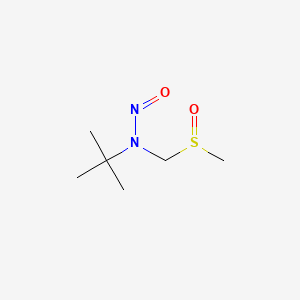
![3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647782.png)
